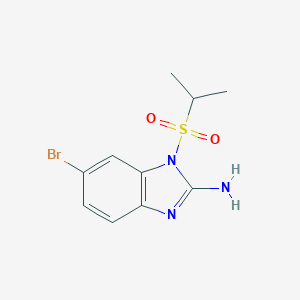![molecular formula C20H16N2O3S B280651 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, it has been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one are diverse and complex. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate various signaling pathways involved in inflammation and oxidative stress. Additionally, it has been shown to possess anti-metastatic properties, making it a promising candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments include its potent anti-cancer properties and its ability to modulate various signaling pathways involved in inflammation and oxidative stress. However, limitations include the complex synthesis process and the need for further investigation to fully understand its mechanism of action.
Orientations Futures
There are numerous potential future directions for the investigation of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one. These include further investigation into its anti-cancer properties, its potential use in the treatment of various inflammatory diseases, and its potential use in combination with other anti-cancer agents. Additionally, further investigation into its mechanism of action is warranted to fully understand its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one involves a multi-step process that includes the use of various reagents and solvents. The exact method of synthesis may vary depending on the specific application of the compound.
Applications De Recherche Scientifique
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C20H16N2O3S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C20H16N2O3S/c1-12-11-13-5-2-3-8-17(13)22(12)26(24,25)18-10-9-16-19-14(18)6-4-7-15(19)20(23)21-16/h2-10,12H,11H2,1H3,(H,21,23) |
Clé InChI |
COQIXANICWCJOP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canonique |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)
![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)